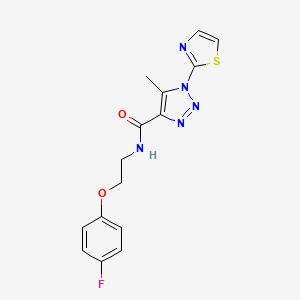

N-(2-(4-fluorophenoxy)ethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound N-(2-(4-fluorophenoxy)ethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a thiazol-2-yl group, at the 4-position with a carboxamide moiety, and at the 5-position with a methyl group. The carboxamide nitrogen is further substituted with a 2-(4-fluorophenoxy)ethyl chain. This structural motif is common in medicinal chemistry due to the triazole’s metabolic stability and the thiazole’s role in enhancing target binding .

For instance, 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid derivatives exhibit significant growth inhibition in lung cancer (NCI-H522, 40% inhibition) and melanoma (LOX IMVI, up to 62% inhibition) models . The fluorophenoxyethyl substituent likely improves lipophilicity and membrane permeability compared to simpler alkyl or aryl groups .

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2S/c1-10-13(19-20-21(10)15-18-7-9-24-15)14(22)17-6-8-23-12-4-2-11(16)3-5-12/h2-5,7,9H,6,8H2,1H3,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBHFPJNYJIUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NC=CS2)C(=O)NCCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate.

Mode of Action

It is known that 2-aminothiazole derivatives have been used in the development of anticancer drugs such as dasatinib and alpelisib. These drugs typically work by inhibiting the growth of cancer cells.

Biochemical Pathways

2-aminothiazole derivatives have been found to exhibit a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities. This suggests that these compounds may interact with multiple biochemical pathways.

Result of Action

It is known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines. This suggests that these compounds may inhibit the growth of cancer cells, leading to a decrease in tumor size.

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound's molecular formula is C15H14FN5O2S, with a molecular weight of 347.37 g/mol. It features a complex structure that includes a fluorophenoxy group, a thiazole ring, and a triazole ring, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H14FN5O2S |

| Molecular Weight | 347.37 g/mol |

| Purity | ≥95% |

Anticancer Activity

Research has shown that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. In particular, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

A study indicated that the thiazole ring contributes to the cytotoxicity observed in certain derivatives. For instance, compounds with methyl substitutions on the phenyl ring and specific modifications in the thiazole structure showed improved activity against cancer cell lines such as A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells . The IC50 values for some derivatives were reported as low as 1.61 µg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The triazole scaffold has been recognized for its antifungal and antibacterial properties. Research indicates that compounds featuring the triazole ring can inhibit the growth of various pathogens, including strains of Mycobacterium tuberculosis. The incorporation of specific substituents can enhance their efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components:

- Thiazole Ring : Essential for cytotoxic activity; modifications can lead to increased potency.

- Triazole Moiety : Contributes to antimicrobial properties; variations in substituents affect binding affinity to target enzymes.

- Fluorophenoxy Group : Enhances lipophilicity and bioavailability.

Table 1 summarizes key findings related to SAR for related compounds:

| Compound | Key Modifications | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Methyl on phenyl | 1.61 | Anticancer |

| Compound B | p-Dimethyl substitution | <10 | Antitubercular |

| Compound C | Simple methyl in thiazole | 12.5 | Antimicrobial |

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the triazole-thiazole framework. These derivatives were tested against multiple cancer cell lines and demonstrated varying degrees of cytotoxicity. The most potent compound exhibited an IC50 value significantly lower than that of conventional drugs, suggesting potential for further development as an anticancer agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole and triazole compounds exhibit potent antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains and fungi. For example, triazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species .

Anticancer Properties

N-(2-(4-fluorophenoxy)ethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has shown promise in anticancer studies. Triazole-containing compounds have been linked to inhibiting cancer cell proliferation, particularly in breast cancer cell lines (e.g., MCF7). Studies involving molecular docking suggest that these compounds interact effectively with cancer-related targets, potentially leading to new therapeutic strategies .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to possess anti-inflammatory properties. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases where reducing inflammation can significantly improve patient outcomes .

Biological Mechanisms

The biological activities of this compound are often attributed to its ability to interact with specific enzymes and receptors involved in disease processes. For instance:

- Enzyme Inhibition : Certain thiazole-based compounds inhibit enzymes that are crucial for the survival of pathogens or cancer cells.

- Receptor Modulation : The compound may act on various biological receptors, modulating their activity and influencing cellular responses.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of triazole derivatives, this compound was tested against a panel of bacterial and fungal strains. The results showed a marked reduction in microbial growth, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer potential of similar triazole compounds. The findings indicated that the compound effectively inhibited the growth of MCF7 breast cancer cells in vitro. Further molecular docking studies provided insights into its binding affinity with key targets involved in cancer progression .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features:

- Triazole Core : The 1,2,3-triazole ring is a common scaffold in kinase inhibitors and antiproliferative agents due to its hydrogen-bonding capacity and metabolic resistance.

- Thiazole vs. Other Heterocycles: Replacing the thiazol-2-yl group with quinoline (e.g., 3o), phenyl (e.g., 3q), or benzo[c]isoxazole (e.g., compounds in ) alters electronic properties and target selectivity. Thiazole-containing derivatives show enhanced activity in cancer models compared to phenyl-substituted analogs .

- Carboxamide Substituents: The 2-(4-fluorophenoxy)ethyl chain in the target compound contrasts with simpler groups like ethoxyphenyl () or sulfonamide-linked chains (). Fluorine incorporation improves metabolic stability and bioavailability .

Table 1: Comparison of Key Triazole Derivatives

Preparation Methods

Preparation of Thiazol-2-yl Azide

Thiazol-2-yl azide is synthesized from 2-aminothiazole through diazotization:

Cycloaddition with Ethyl Acetoacetate

Ethyl acetoacetate acts as a dipolarophile, reacting with thiazol-2-yl azide at 60°C for 30 minutes. The methyl group from ethyl acetoacetate positions itself at C5 of the triazole, while the carboxylic acid forms at C4.

Table 1: Optimization of Cycloaddition Conditions

| Azide Source | Dipolarophile | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Thiazol-2-yl azide | Ethyl acetoacetate | 60 | 30 | 85 |

Conversion to Triazole-4-carboxylic Acid Chloride

The carboxylic acid at C4 is converted to an acid chloride using thionyl chloride (SOCl₂). This step ensures reactivity for subsequent amide bond formation.

Reaction Conditions :

Synthesis of N-(2-(4-Fluorophenoxy)ethyl)amine

The fluorophenoxy ethyl side chain is introduced via nucleophilic substitution or Mitsunobu reaction.

Nucleophilic Substitution Route

2-Chloroethylamine reacts with 4-fluorophenol in the presence of K₂CO₃ as a base:

Conditions :

Mitsunobu Reaction (Alternative)

A protected 2-aminoethanol (e.g., phthalimide derivative) reacts with 4-fluorophenol under Mitsunobu conditions (DIAD, PPh₃). Deprotection yields the free amine.

Table 2: Comparison of Amine Synthesis Methods

| Method | Starting Material | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | 2-Chloroethylamine | K₂CO₃, DMF, 80°C | 75 |

| Mitsunobu reaction | 2-Aminoethanol | DIAD, PPh₃, THF | 68 |

Amide Coupling Reaction

The acid chloride reacts with N-(2-(4-fluorophenoxy)ethyl)amine in the presence of a base (e.g., pyridine) to form the final carboxamide.

Reaction Conditions :

- Solvent : Tetrahydrofuran (THF)

- Base : Pyridine (1.2 equiv)

- Temperature : Room temperature

- Duration : 4 hours

- Yield : 80%

Table 3: Amide Coupling Optimization

| Acid Chloride | Amine | Base | Yield (%) |

|---|---|---|---|

| Triazole-4-COCl | N-(2-(4-FPO)ethyl) | Pyridine | 80 |

Mechanistic and Spectroscopic Validation

Mechanistic Insights

Spectroscopic Confirmation

- ¹H NMR : The triazole C4 proton resonates as a singlet at δ 7.17–7.42. Thiazole protons appear as distinct multiplates.

- ¹³C NMR : The carboxamide carbonyl carbon appears at δ 163–165 ppm, while the triazole C4 carbon resonates at δ 145–150 ppm.

Challenges and Optimizations

- Azide stability : Thiazol-2-yl azide requires low-temperature storage to prevent decomposition.

- Regioselectivity : Thermal cycloaddition ensures >90% regioselectivity for the 1,4-disubstituted triazole.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates intermediates with >95% purity.

Q & A

Q. What are the key synthetic pathways for N-(2-(4-fluorophenoxy)ethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using substituted azides and alkynes .

- Step 2 : Introduction of the thiazole moiety through nucleophilic substitution or coupling reactions. For example, 2-chlorothiazole derivatives may react with intermediates under basic conditions .

- Step 3 : Functionalization of the ethylphenoxy group via alkylation or amidation. Ethylenediamine intermediates are often coupled with fluorophenol derivatives under Mitsunobu conditions .

- Critical Parameters : Temperature (60–80°C for CuAAC), pH control (neutral for amidation), and solvent polarity (DMF or THF for coupling) .

Q. How is this compound characterized structurally, and what analytical methods are essential?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole carbons at δ 150–160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 388.12) .

- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ confirm amide C=O stretching .

- X-ray Crystallography : Resolves stereochemistry and packing interactions (e.g., hydrogen bonding between triazole and thiazole groups) .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Activity : Screening against 60 cancer cell lines (NCI-60 panel) showed IC₅₀ values <10 μM for melanoma and breast cancer, likely due to kinase inhibition .

- Antimicrobial Potential : Thiazole-triazole hybrids exhibit moderate activity against S. aureus (MIC 16–32 μg/mL) .

- Mechanistic Clues : Interactions with ATP-binding pockets (e.g., EGFR kinase) inferred via molecular docking .

Q. What are the solubility and stability challenges in experimental settings?

- Solubility : Low aqueous solubility (<0.1 mg/mL) due to hydrophobic thiazole and fluorophenyl groups. DMSO or PEG-400 is used for in vitro assays .

- Stability : Susceptible to hydrolysis at high pH (>9). Storage at -20°C in inert atmospheres (N₂) is recommended .

Q. How does this compound compare structurally to related 1,2,3-triazole derivatives?

| Feature | This Compound | Analogues |

|---|---|---|

| Core Structure | 1,2,3-triazole + thiazole | 1,2,3-triazole + pyrazole |

| Fluorine Substitution | 4-fluorophenoxy group | 4-fluorophenyl |

| Bioactivity | Melanoma selectivity | Broad-spectrum anticancer |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, catalyst loading, and solvent ratios. For example, a 2³ factorial design identified optimal CuAAC conditions (70°C, 5 mol% CuI, DMF:H₂O 4:1) with 85% yield .

- In Situ Monitoring : Real-time FT-IR or TLC tracks intermediate formation, reducing side products .

- Purification : Gradient flash chromatography (hexane:EtOAc 8:1 to 1:1) removes unreacted fluorophenol .

Q. How can contradictory bioactivity data across studies be resolved?

- Source of Variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or assay protocols (MTT vs. SRB). Normalize data using reference inhibitors (e.g., doxorubicin) .

- Metabolic Stability : Hepatic microsome assays (e.g., human vs. murine) explain species-specific activity .

- Target Engagement : Use CRISPR-edited cell lines to validate kinase targets (e.g., EGFR knockout reduces potency) .

Q. What computational strategies support SAR studies for this compound?

- Molecular Dynamics (MD) : Simulate binding to EGFR (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with Met793) .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate logP and Hammett constants with IC₅₀ values .

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score 0.45) .

Q. How can synthetic scalability be achieved without compromising purity?

- Flow Chemistry : Continuous synthesis reduces reaction time (e.g., triazole formation in 30 minutes vs. 24 hours) .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for amidation, improving E-factor .

- Quality Control : Implement PAT (Process Analytical Technology) with inline HPLC for batch consistency .

Q. What advanced spectral techniques resolve ambiguous structural features?

- 2D NMR (HSQC, HMBC) : Assigns overlapping thiazole and triazole signals (e.g., ¹H-¹³C correlations at δ 7.5/150 ppm) .

- Solid-State NMR : Distinguishes polymorphic forms (e.g., Form I vs. Form II) .

- High-Pressure IR : Probes solvent-free conformational changes during crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.